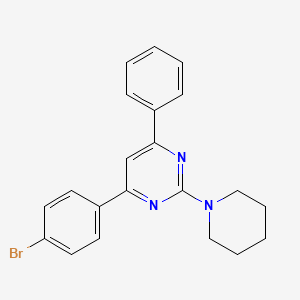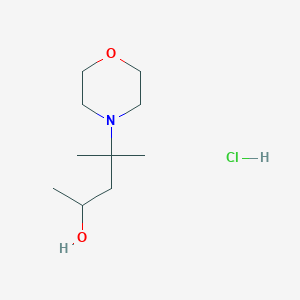![molecular formula C24H31ClN2O B5026089 [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5026089.png)
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol, also known as CBP, is a chemical compound that has shown potential in scientific research. It belongs to the class of piperidine derivatives and has been studied for its pharmacological properties.
作用机制
The exact mechanism of action of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to interact with the dopamine and serotonin receptors, which are involved in regulating mood and behavior. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. This compound has also been shown to decrease the levels of the stress hormone cortisol, which is involved in the body's response to stress. Additionally, this compound has been shown to have antioxidant activity, which may protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol in lab experiments is its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. However, one limitation of using this compound in lab experiments is its low yield in synthesis, which may limit its availability for research purposes.
未来方向
There are several future directions for research on [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol. One direction is to further investigate its potential as a therapeutic agent in various diseases. This compound has shown promising results in animal models of cancer, Alzheimer's disease, and depression, and further studies are needed to determine its potential as a clinical drug. Another direction is to investigate the molecular targets of this compound and its mechanism of action in the body. This may provide insights into its pharmacological properties and potential therapeutic uses. Additionally, further studies are needed to optimize the synthesis of this compound and increase its yield for research purposes.
合成方法
The synthesis of [4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol involves the reaction of 1-phenylpiperidin-4-ylmethanol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through extraction and purification. The yield of the reaction is typically around 50%.
科学研究应用
[4-(2-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-4-yl]methanol has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and depression. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(1-phenylpiperidin-4-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O/c25-23-9-5-4-6-20(23)18-24(19-28)12-16-27(17-13-24)22-10-14-26(15-11-22)21-7-2-1-3-8-21/h1-9,22,28H,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVUXRHNJFQZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)(CC3=CC=CC=C3Cl)CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B5026011.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5026016.png)
![N-[1-(cyclohexylcarbonyl)-4-piperidinyl]-N'-phenylurea](/img/structure/B5026017.png)
![1,1'-[1,4-butanediylbis(oxy)]dinaphthalene](/img/structure/B5026025.png)
![N-(3-ethyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5026044.png)



![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5026077.png)
![5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5026107.png)

![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5026122.png)